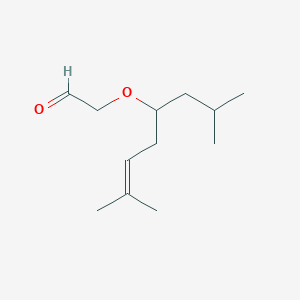
Dimethyl octenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl octenyl acetate typically involves the esterification of 5-Octen-4-ol, 2,7-dimethyl- with acetic acid in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield . The process involves the use of sulfuric acid as a catalyst and excess acetic acid to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dimethyl octenyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids .
Reduction: The compound can be reduced to form alcohols .
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids .
Reduction: Formation of alcohols .
Substitution: Formation of substituted esters or ethers .
Scientific Research Applications
Chemistry: Dimethyl octenyl acetate is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: In biological research, this compound is used as a model substrate to study enzyme-catalyzed esterification and hydrolysis reactions .
Medicine: .
Industry: The primary industrial application of this compound is in the fragrance industry , where it is used to impart a pleasant odor to various products .
Mechanism of Action
The mechanism of action of Dimethyl octenyl acetate involves its interaction with olfactory receptors in the nasal cavity . The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor . The molecular targets are primarily G-protein coupled receptors involved in olfaction .
Comparison with Similar Compounds
Properties
CAS No. |
102-58-9 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |
InChI Key |
WPZHLSFMGCSZMV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
Canonical SMILES |
CC(C)CC(CC=C(C)C)OCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


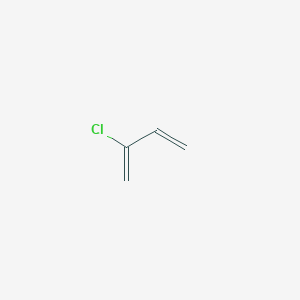
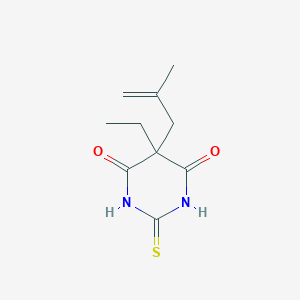
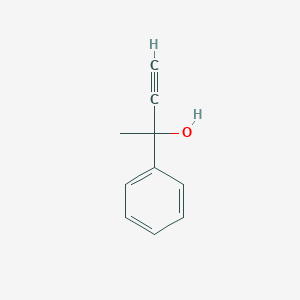
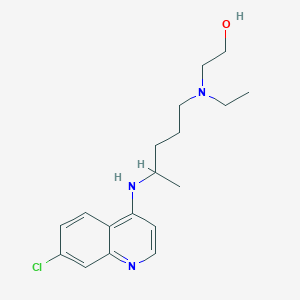


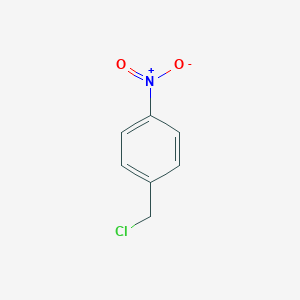
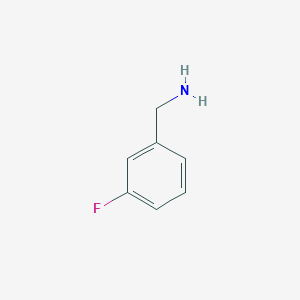
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
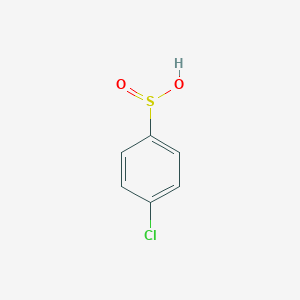
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)

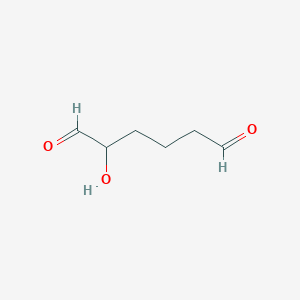
![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)
